Cas no 32947-32-3 (5-(Methylsulfamoyl)pyridine-2-carboxylic acid)
5-(Methylsulfamoyl)pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(methylsulfamoyl)pyridine-2-carboxylic acid
- 5-(methylsulfamoyl)pyridine-2-carboxylicacid
- EN300-1452927
- 32947-32-3
- 2-Pyridinecarboxylic acid, 5-[(methylamino)sulfonyl]-
- 5-(Methylsulfamoyl)pyridine-2-carboxylic acid
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- Inchi: 1S/C7H8N2O4S/c1-8-14(12,13)5-2-3-6(7(10)11)9-4-5/h2-4,8H,1H3,(H,10,11)
- InChI Key: MVJGIFXSADDNIO-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)=NC=C(S(NC)(=O)=O)C=C1
Computed Properties
- Exact Mass: 216.02047791g/mol
- Monoisotopic Mass: 216.02047791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 105Ų
Experimental Properties
- Density: 1.483±0.06 g/cm3(Predicted)
- Melting Point: 178 °C (decomp)
- Boiling Point: 441.2±55.0 °C(Predicted)
- pka: 3.04±0.10(Predicted)
5-(Methylsulfamoyl)pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1452927-1.0g |
5-(methylsulfamoyl)pyridine-2-carboxylic acid |
32947-32-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1452927-50mg |
5-(methylsulfamoyl)pyridine-2-carboxylic acid |
32947-32-3 | 50mg |
$624.0 | 2023-09-29 | ||
| Enamine | EN300-1452927-100mg |
5-(methylsulfamoyl)pyridine-2-carboxylic acid |
32947-32-3 | 100mg |
$653.0 | 2023-09-29 | ||
| Enamine | EN300-1452927-250mg |
5-(methylsulfamoyl)pyridine-2-carboxylic acid |
32947-32-3 | 250mg |
$683.0 | 2023-09-29 | ||
| Enamine | EN300-1452927-500mg |
5-(methylsulfamoyl)pyridine-2-carboxylic acid |
32947-32-3 | 500mg |
$713.0 | 2023-09-29 | ||
| Enamine | EN300-1452927-1000mg |
5-(methylsulfamoyl)pyridine-2-carboxylic acid |
32947-32-3 | 1000mg |
$743.0 | 2023-09-29 | ||
| Enamine | EN300-1452927-2500mg |
5-(methylsulfamoyl)pyridine-2-carboxylic acid |
32947-32-3 | 2500mg |
$1454.0 | 2023-09-29 | ||
| Enamine | EN300-1452927-5000mg |
5-(methylsulfamoyl)pyridine-2-carboxylic acid |
32947-32-3 | 5000mg |
$2152.0 | 2023-09-29 | ||
| Enamine | EN300-1452927-10000mg |
5-(methylsulfamoyl)pyridine-2-carboxylic acid |
32947-32-3 | 10000mg |
$3191.0 | 2023-09-29 |
5-(Methylsulfamoyl)pyridine-2-carboxylic acid Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 5-(Methylsulfamoyl)pyridine-2-carboxylic acid
Introduction to 5-(Methylsulfamoyl)pyridine-2-carboxylic acid (CAS No. 32947-32-3)
5-(Methylsulfamoyl)pyridine-2-carboxylic acid (CAS No. 32947-32-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential therapeutic properties and its role in the development of novel drugs. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 5-(Methylsulfamoyl)pyridine-2-carboxylic acid.
The molecular formula of 5-(Methylsulfamoyl)pyridine-2-carboxylic acid is C8H9N2O4S, and its molecular weight is 219.18 g/mol. The compound features a pyridine ring with a methylsulfamoyl group and a carboxylic acid moiety, which contribute to its chemical reactivity and biological activity. The presence of these functional groups makes it an attractive candidate for various chemical transformations and biological studies.
In terms of synthesis, 5-(Methylsulfamoyl)pyridine-2-carboxylic acid can be prepared through several routes. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with methylamine in the presence of a suitable coupling agent, followed by oxidation to form the sulfamoyl group. Another approach involves the direct sulfonation of 5-methylpyridine-2-carboxylic acid using sulfuric acid or other sulfonating agents. These synthetic methods have been optimized to achieve high yields and purity, making the compound readily available for further research and development.
The biological activities of 5-(Methylsulfamoyl)pyridine-2-carboxylic acid have been extensively studied in recent years. One of the key areas of interest is its potential as an anti-inflammatory agent. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. Additionally, it has demonstrated promising anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. These findings suggest that 5-(Methylsulfamoyl)pyridine-2-carboxylic acid could be a valuable lead compound for the development of new therapeutic agents.
Beyond its anti-inflammatory and anti-cancer activities, 5-(Methylsulfamoyl)pyridine-2-carboxylic acid has also been investigated for its potential as a modulator of ion channels and receptors. Studies have shown that it can interact with specific ion channels, such as potassium channels, which play crucial roles in cellular signaling and function. This property makes it a potential candidate for the treatment of neurological disorders and other conditions where ion channel modulation is beneficial.
In the context of drug discovery, 5-(Methylsulfamoyl)pyridine-2-carboxylic acid has been used as a building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have synthesized derivatives by modifying the pyridine ring or introducing additional functional groups to improve potency and selectivity. These derivatives have shown improved pharmacological profiles and are currently being evaluated in preclinical studies for their therapeutic potential.
The safety profile of 5-(Methylsulfamoyl)pyridine-2-carboxylic acid is another important aspect that has been thoroughly investigated. Toxicological studies have demonstrated that it exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further clinical development. However, like any chemical compound, it is essential to conduct comprehensive safety assessments to ensure its suitability for human use.
In conclusion, 5-(Methylsulfamoyl)pyridine-2-carboxylic acid (CAS No. 32947-32-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for the development of new therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties, paving the way for future advancements in drug discovery and clinical medicine.
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